![molecular formula C24H22FN3O2S B2709507 (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1210958-60-3](/img/structure/B2709507.png)
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22FN3O2S and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a molecule and its biological activity .
Inhibitory Effects on ENT1 and ENT2
The compound has shown inhibitory effects on both ENT1 and ENT2. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Molecular Docking Analysis
The compound has been used in molecular docking analysis. This is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Cell Surface Biotinylation and Internalization Assay
The compound has been used in cell surface biotinylation and internalization assays. These assays are used to study protein expression and internalization .
Inhibitory Effects on Uridine Uptake
The compound has shown inhibitory effects on uridine uptake in ENT1 and ENT2. This effect could not be washed out, indicating that the compound is an irreversible and non-competitive inhibitor .
Mechanism of Action
Target of Action
The primary target of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone affects the nucleotide synthesis pathway . By inhibiting the transport of nucleosides, this compound can potentially disrupt the balance of nucleotides within the cell, affecting various downstream processes such as DNA replication and repair, RNA transcription, and protein synthesis .
Result of Action
The molecular and cellular effects of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to a decrease in nucleotide synthesis and potentially disrupt various cellular processes .
properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c25-18-8-6-16(7-9-18)19-14-20(19)23(29)27-10-12-28(13-11-27)24(30)21-15-31-22(26-21)17-4-2-1-3-5-17/h1-9,15,19-20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXKXFWEEKFIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone |
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